molecular formula C10H7NO3 B1673887 Kynurenic Acid CAS No. 492-27-3

Kynurenic Acid

Cat. No.: B1673887
CAS No.: 492-27-3
M. Wt: 189.17 g/mol
InChI Key: HCZHHEIFKROPDY-UHFFFAOYSA-N
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Description

Kynurenic acid (KYNA) is an endogenous metabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway . First identified in dog urine in 1853, it acts as a broad-spectrum antagonist of ionotropic glutamate receptors, demonstrating the greatest affinity for the glycine site of the NMDA receptor . It also acts as a non-competitive antagonist at the α7 nicotinic acetylcholine receptor and serves as a ligand for the G-protein-coupled receptor GPR35 and the hydroxycarboxylic acid receptor HCAR3 . In research, this compound is primarily investigated for its significant neuroprotective, antiexcitotoxic, and anticonvulsant properties, largely attributed to its ability to modulate glutamatergic and cholinergic neurotransmission . Its role in neurobiology is complex and context-dependent. Elevated levels of KYNA in the brain have been linked to cognitive deficits and are considered a key feature in the neuropathology of schizophrenia and bipolar disorder, potentially contributing to glutamatergic and cholinergic dysfunction . Conversely, KYNA is also studied for its protective roles, as it may counteract excitotoxicity induced by other metabolites in the kynurenine pathway, such as quinolinic acid . Beyond neuroscience, KYNA is a molecule of growing interest in immunology and metabolism research due to its immunomodulatory functions and potential role in energy homeostasis and inflammatory processes . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-quinoline-2-carboxylic acid
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InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)
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InChI Key

HCZHHEIFKROPDY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O
Source PubChem
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Molecular Formula

C10H7NO3
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DSSTOX Substance ID

DTXSID8075417
Record name 4-Hydroxy-2-quinolinecarboxylic acid
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Molecular Weight

189.17 g/mol
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Physical Description

Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS], Solid
Record name Kynurenic acid
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Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

492-27-3, 13593-94-7
Record name Kynurenic acid
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Record name 4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Melting Point

280 °C
Record name Kynurenic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: Kynurenic acid is synthesized from kynurenine through a transamination reaction catalyzed by the enzyme kynurenine aminotransferase . This reaction can also be facilitated by reactive oxygen species .

Industrial Production Methods: In industrial settings, this compound can be produced through the fermentation of tryptophan-rich substrates using specific microbial strains that express kynurenine aminotransferase . The product is then purified using techniques such as liquid chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuroprotective Effects

Kynurenic acid acts as an endogenous antagonist of N-methyl-D-aspartate receptors, which are implicated in excitotoxicity and neurodegenerative diseases. Its neuroprotective properties are particularly relevant in conditions such as Alzheimer's disease and schizophrenia.

  • Alzheimer's Disease: Higher concentrations of this compound in cerebrospinal fluid have been associated with slower progression of Alzheimer's disease. The activation of the neuroprotective branch of the kynurenine pathway may serve as an adaptive response in patients, suggesting potential therapeutic avenues for intervention .
  • Schizophrenia: Elevated levels of this compound have been linked to cognitive deficits in schizophrenia. Studies indicate that increased this compound concentration may underlie working memory dysfunction attributed to altered glutamatergic transmission .

Immunomodulatory Properties

This compound exhibits significant immunomodulatory effects, influencing both pro-inflammatory and anti-inflammatory responses.

  • Anti-inflammatory Actions: this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor and interleukin-6 in various cell models. In vivo studies further confirm that this compound treatment can inhibit inflammation and improve outcomes in models of immune-mediated diseases .
  • Cancer Immunology: The dual role of this compound as a promoter of immune suppression can facilitate tumor immune escape. Its ability to modulate immune responses highlights its potential as a therapeutic agent in cancer treatment .

Metabolic Regulation

Recent research suggests that this compound plays a crucial role in metabolic health.

  • Energy Homeostasis: this compound acts as a signaling molecule that regulates energy balance through pathways involving G protein-coupled receptor 35 and AMP-activated protein kinase. This regulation is essential for maintaining metabolic homeostasis and could be targeted for treating metabolic disorders such as obesity and diabetes .
  • Exercise-Induced Production: Exercise training has been shown to enhance the production of this compound in skeletal muscles, contributing to improved thermogenesis and reduced insulin resistance .

Implications in Mental Health Disorders

This compound's involvement in mental health is increasingly recognized, particularly concerning mood disorders.

  • Major Depressive Disorder: Lower levels of this compound have been observed in patients with major depressive disorder compared to healthy controls. This correlation suggests that this compound may serve as a biomarker for depression and could inform therapeutic strategies .
  • Antidepressant Effects: Animal studies indicate that administration of this compound can induce antidepressant-like effects, providing insight into its potential use as a treatment for depression .

Summary Table: Applications of this compound

Application AreaMechanism/EffectRelevant Studies
NeuroprotectionNMDA receptor antagonism; reduces excitotoxicity
ImmunomodulationAnti-inflammatory; modulates cytokine secretion
Metabolic RegulationRegulates energy balance; enhances thermogenesis
Mental HealthBiomarker for depression; induces antidepressant effects

Comparison with Similar Compounds

KYNA shares structural and functional similarities with other KP metabolites and synthetic derivatives. Key comparisons include:

Structural and Functional Comparisons
Compound Structure Receptor Activity Key Functions Clinical Implications References
Kynurenic Acid Quinoline backbone with 4-OH, COOH NMDA glycine-site antagonist; weak AMPA/kainate antagonist Neuroprotection, antioxidant, anti-inflammatory Cognitive deficits at high levels
Quinolinic Acid Pyridine dicarboxylic acid NMDA receptor agonist Neurotoxic, promotes oxidative stress Neurodegeneration, epilepsy
Xanthurenic Acid 8-hydroxyquinoline derivative Unclear receptor affinity; modulates insulin secretion Pro-diabetic effects, redox modulation Linked to insulin resistance
6-Hydroxythis compound KYNA + 6-OH group Potent AMPA antagonist; weak NMDA antagonist Neuroprotection in ischemia Enhanced receptor specificity vs. KYNA
SZR-104 KYNA analog with dimethylaminoethyl side chain Retains NMDA/glycine antagonism Improved BBB permeability (~3× KYNA) Epilepsy, CNS disorders

Key Insights :

  • Receptor Specificity: 6-Hydroxythis compound shows stronger AMPA receptor inhibition than KYNA, while quinolinic acid exerts opposing NMDA agonism .
  • Structural Determinants : The 4-hydroxyl and carboxyl groups in KYNA are critical for NMDA antagonism and antioxidant activity. Adding a 6-hydroxyl group (6-HKA) enhances AMPA selectivity .
Pharmacokinetic Profiles
Compound BBB Permeability Metabolism/Excretion Plasma Half-Life References
KYNA Low Renal excretion via OAT1/OAT3; probenecid-sensitive ~2–4 hours
Quinolinic Acid Moderate Glial synthesis; metabolized to NAD+ ~6–8 hours
SZR-104 High Hepatic metabolism; MRP4-mediated efflux ~6 hours

Key Insights :

  • BBB Penetration : KYNA’s low BBB permeability is overcome by analogs like SZR-104, which achieves 3× higher CNS penetration .
  • Renal Handling : KYNA and xanthurenic acid are secreted via organic anion transporters (OATs), but KYNA’s excretion is more sensitive to probenecid inhibition .
Metabolic Pathways
  • KYNA Synthesis: Produced by kynurenine aminotransferases (KAT I/II) in astrocytes. L-kynurenine is the primary precursor, but D-kynurenine also contributes minimally .
  • Neurotoxic vs. Neuroprotective Branch: KYNA and quinolinic acid represent divergent KP pathways; their balance influences CNS health .
Clinical and Therapeutic Implications
  • Neurological Disorders : Elevated KYNA correlates with cognitive impairment in schizophrenia and delirium, while analogs like SZR-104 show promise in epilepsy .
  • Renal Protection : Higher plasma KYNA is inversely associated with end-stage kidney disease, likely due to anti-inflammatory effects .
  • Diabetes : Xanthurenic acid exacerbates insulin resistance, whereas KYNA’s role is context-dependent, with both pro- and anti-diabetic effects reported .

Biological Activity

Kynurenic acid (KYNA) is a significant metabolite in the kynurenine pathway of tryptophan metabolism. It is known for its diverse biological activities, particularly in neuroprotection, immunomodulation, and antioxidant properties. This article delves into the biological activity of KYNA, examining its mechanisms of action, therapeutic potential, and implications in various diseases.

1. Neuroprotective Properties

KYNA has been shown to exert neuroprotective effects through multiple mechanisms:

  • NMDA Receptor Antagonism : KYNA acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in excitotoxicity and neurodegenerative disorders. Elevated levels of KYNA in cerebrospinal fluid (CSF) have been associated with schizophrenia and bipolar disorder, indicating its role in modulating neurotransmission and protecting against neuronal damage .
  • Oxidative Stress Reduction : As an antioxidant, KYNA scavenges reactive oxygen species (ROS), thereby preventing oxidative damage to neurons. This activity is crucial for maintaining neuronal health and function .

2. Immunomodulatory Effects

KYNA plays a dual role in the immune system:

  • Anti-inflammatory Actions : KYNA has been documented to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-1β. It inhibits the differentiation of Th17 cells and modulates dendritic cell function, which is beneficial in inflammatory conditions .
  • Tumor Immune Escape : While KYNA can suppress inflammation, it may also facilitate tumor immune evasion by creating an immunosuppressive environment. This paradoxical behavior highlights its potential as both a therapeutic agent and a contributor to cancer progression .

3. Role in Psychiatric Disorders

Research indicates that altered levels of KYNA are linked to psychiatric conditions:

  • Association with Bipolar Disorder : A genome-wide association study revealed that genetic variants influencing KYNA levels correlate with symptoms of bipolar disorder, suggesting that modulation of KYNA could be a target for therapeutic intervention .
  • Cognitive Impairments : Higher concentrations of KYNA have been associated with cognitive deficits in various psychiatric disorders, indicating its potential role as a biomarker for disease severity .

Table 1: Summary of Key Research Findings on this compound

StudyFocusFindings
Nature (2015)Bipolar DisorderGenetic variant linked to increased CSF KYNA correlates with positive psychotic symptoms .
Frontiers (2018)ImmunomodulationKYNA reduces TNF secretion and inhibits Th17 differentiation .
Cell Metabolism (2018)Energy RegulationKYNA regulates adipose tissue immune cell signatures, promoting anti-inflammatory responses .
Alzheimer's Disease Study (2023)NeuroprotectionHigher KYNA levels associated with slower AD progression; neuroprotective metabolites were elevated .

Case Study: this compound in Alzheimer's Disease

A recent study highlighted that patients with Alzheimer's disease exhibited elevated levels of KYNA compared to controls. This increase was associated with a slower progression of cognitive decline, suggesting that enhancing KYNA production could be a viable therapeutic strategy to mitigate neurodegeneration .

Q & A

Q. What are the standard methodologies for detecting and quantifying kynurenic acid in biological samples?

this compound (KYNA) is typically quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection. For instance, NCE-HPLC methods achieve quantification limits as low as 0.2 fmol·10 mL⁻¹ in prefrontal perfusates, ensuring high sensitivity for in vivo microdialysis studies . Researchers should validate methods using spike-and-recovery experiments to account for matrix effects and ensure reproducibility. Animal models, such as genetically modified mice (e.g., Cacna1a⁺/⁻ mice), are often employed to study KYNA dynamics in neurological contexts .

Q. What experimental models are optimal for studying this compound’s role in the central nervous system (CNS)?

In vitro models (e.g., primary neuronal cultures) are suitable for mechanistic studies of KYNA’s NMDA receptor antagonism, while in vivo models (e.g., rodents with induced seizures or neurodegenerative phenotypes) are critical for evaluating behavioral and systemic effects. For example, systemic administration of KYNA analogs in mice has been used to assess its impact on spike-wave discharges and convulsions, with data analyzed via one-way ANOVA and Tukey’s post hoc tests . Controls should include sham-operated animals and vehicle-treated groups to isolate KYNA-specific effects.

Q. How can researchers ensure accurate handling and storage of this compound in laboratory settings?

KYNA is classified as a skin/eye irritant (GHS Category 2/2A) and requires storage in sealed containers under ventilation to avoid aerosol formation . Handling protocols mandate PPE (gloves, lab coats) and ethanol-based decontamination for spills. Stability studies recommend −20°C storage for long-term preservation and avoidance of repeated freeze-thaw cycles to prevent degradation.

Advanced Research Questions

Q. How can contradictory findings on this compound’s neuroprotective versus neurotoxic effects be resolved?

Discrepancies often arise from differences in concentration thresholds, model systems, or metabolic interactions. A systematic review approach, combined with dose-response studies, can clarify context-dependent outcomes. For example, low-dose KYNA (≤100 nM) may exhibit neuroprotection via antioxidant pathways, while higher doses (>1 µM) disrupt glutamatergic signaling, leading to cognitive impairment . Meta-analyses should stratify data by experimental conditions (e.g., in vitro vs. in vivo, acute vs. chronic exposure) to identify confounding variables.

Q. What advanced techniques are available to study this compound’s modulation of the kynurenine pathway in disease models?

Isotopic tracing (e.g., ¹³C-labeled tryptophan) paired with metabolomics can map KYNA flux in real time. CRISPR/Cas9-edited cell lines (e.g., knockdown of kynurenine aminotransferase II) enable targeted exploration of enzymatic regulation. Computational models, such as kinetic simulations of the kynurenine pathway, help predict KYNA accumulation under inflammatory stimuli (e.g., IFN-γ exposure) .

Q. What strategies optimize this compound delivery for targeting lung or brain tissues in preclinical studies?

Nanoparticle carrier systems (e.g., poly(lactic-co-glycolic acid) [PLGA] nanoparticles) enhance KYNA bioavailability and tissue specificity. For pulmonary delivery, nebulized KYNA-loaded nanoparticles have been tested in tobacco smoke models to reduce oxidative damage . Blood-brain barrier (BBB) penetration can be improved via surface functionalization with transferrin receptors. Pharmacokinetic studies should monitor plasma half-life and tissue distribution using LC-MS/MS.

Methodological Considerations

Q. How should researchers design experiments to evaluate this compound’s interaction with aryl hydrocarbon receptor (AhR) signaling?

  • Hypothesis: KYNA acts as an AhR ligand, modulating downstream anti-inflammatory responses.
  • Methods:
  • Use AhR-deficient murine macrophages to compare KYNA-induced cytokine profiles (e.g., IL-6, TNF-α) via ELISA.
  • Perform competitive binding assays with ²H-labeled TCDD to quantify KYNA’s AhR affinity.
  • Analyze transcriptomic changes (RNA-seq) in AhR target genes (e.g., CYP1A1) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are ideal for estimating EC₅₀/IC₅₀ values. For multi-group comparisons (e.g., varying KYNA doses across genotypes), mixed-effects models account for inter-subject variability. Post hoc power analyses ensure sample sizes are sufficient to detect biologically relevant effect sizes .

Data Interpretation and Reporting

Q. How should conflicting data on this compound’s role in schizophrenia be addressed in publications?

  • Contradiction: Some studies report elevated KYNA in schizophrenia patients, while others attribute symptoms to KYNA deficiency.
  • Resolution: Stratify patient cohorts by subtype (e.g., deficit vs. non-deficit schizophrenia) and control for confounding factors (e.g., antipsychotic medication). Transparent reporting of effect sizes and confidence intervals is critical .

Q. What ethical and reproducibility standards apply to this compound research?

  • Ethics: Obtain institutional approval for animal studies (e.g., ARRIVE guidelines) and human trials (e.g., informed consent for CSF sampling).
  • Reproducibility: Publish raw data (e.g., HPLC chromatograms) and detailed protocols in supplementary materials. Cross-validate findings using orthogonal methods (e.g., ELISA vs. HPLC) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kynurenic Acid
Reactant of Route 2
Kynurenic Acid

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